molecular formula C32H33N5O2 B608395 [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone CAS No. 1472640-86-0

[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone

Cat. No. B608395
CAS RN: 1472640-86-0
M. Wt: 519.64
InChI Key: SGQNTNACVSWXMA-UHFFFAOYSA-N
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Description

“[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone” is a compound with the molecular formula C32H33N5O2 . It is also known by the synonyms KT185 and CHEMBL3263579 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3- (1- (1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K (2)CO (3) .


Molecular Structure Analysis

The molecular weight of this compound is 519.6 g/mol . The InChIKey, a unique identifier for chemical substances, is SGQNTNACVSWXMA-UHFFFAOYSA-N . The compound has a complexity of 817 as computed by Cactvs 3.4.8.18 .


Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 71.3 Ų .

Scientific Research Applications

Asymmetric Synthesis

Asymmetric synthesis using derivatives of piperidines, including those similar to the compound , is a significant area of research. For instance, the study by Froelich et al. (1996) outlines the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, which can be linked to similar compounds, indicating their utility in creating complex organic molecules with potential pharmacological applications (Froelich et al., 1996).

Synthesis of Novel Piperidine-Based Compounds

Sangshetti and Shinde (2011) focused on synthesizing novel piperidine-based compounds, highlighting the versatility of piperidine derivatives in creating new pharmacologically active molecules. Their research involved creating compounds with potential antifungal properties, which is a testament to the diverse applications of piperidine derivatives in drug discovery (Sangshetti & Shinde, 2011).

Anti Neoplastic Activity

Arul and Smith (2016) explored the anti-cancer activity of a 1, 2, 4 - triazole derivative, showcasing the potential therapeutic uses of such compounds in oncology. Their work demonstrates the potential of piperidine derivatives in developing new anticancer agents (Arul & Smith, 2016).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

Martin et al. (1979) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This research indicates the role of piperidine derivatives in synthesizing novel compounds that could potentially impact treatments for central nervous system disorders (Martin et al., 1979).

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and its potential applications. Additionally, the synthesis of similar compounds could be explored .

properties

IUPAC Name

[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQNTNACVSWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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